molecular formula C8H14N4O8 B14741416 Diethyl 1,2-ethanediylbis(nitrocarbamate) CAS No. 2639-89-6

Diethyl 1,2-ethanediylbis(nitrocarbamate)

Cat. No.: B14741416
CAS No.: 2639-89-6
M. Wt: 294.22 g/mol
InChI Key: PEXBHYSDEISBRM-UHFFFAOYSA-N
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Description

Diethyl 1,2-ethanediylbis(nitrocarbamate) is a chemical compound with the molecular formula C8H14N4O8. It is known for its unique structure, which includes two nitrocarbamate groups attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 1,2-ethanediylbis(nitrocarbamate) can be synthesized starting from diethyl oxalate and ethanolamine. The process involves the formation of an oxamide intermediate, which is then nitrated to produce the final nitrocarbamate compound. The nitration step typically uses reagents such as thionyl chloride and trinitroethanol to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for Diethyl 1,2-ethanediylbis(nitrocarbamate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1,2-ethanediylbis(nitrocarbamate) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Diethyl 1,2-ethanediylbis(nitrocarbamate) has several applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl 1,2-ethanediylbis(nitrocarbamate) exerts its effects involves the interaction of its nitrocarbamate groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s energetic properties are attributed to the release of energy during the decomposition of its nitro groups .

Comparison with Similar Compounds

  • Ethylene bis-nitrourethane
  • Bis(2-nitratoethyl) oxamide
  • Trinitroethyl esters

Comparison: Diethyl 1,2-ethanediylbis(nitrocarbamate) is unique due to its specific structure and the presence of two nitrocarbamate groups. This gives it distinct energetic properties compared to similar compounds like ethylene bis-nitrourethane and bis(2-nitratoethyl) oxamide. The presence of the ethane backbone also contributes to its stability and reactivity .

Properties

CAS No.

2639-89-6

Molecular Formula

C8H14N4O8

Molecular Weight

294.22 g/mol

IUPAC Name

ethyl N-[2-[ethoxycarbonyl(nitro)amino]ethyl]-N-nitrocarbamate

InChI

InChI=1S/C8H14N4O8/c1-3-19-7(13)9(11(15)16)5-6-10(12(17)18)8(14)20-4-2/h3-6H2,1-2H3

InChI Key

PEXBHYSDEISBRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCN(C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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